2,2,5,5-Tetramethylpiperidine hydrochloride
Description
2,2,5,5-Tetramethylpiperidine hydrochloride (CAS RN: Not explicitly listed in evidence; molecular formula: C₉H₁₉N·HCl) is a sterically hindered amine derivative characterized by four methyl groups at the 2 and 5 positions of the piperidine ring. Its hydrochloride salt form enhances stability, making it suitable for synthetic applications and specialized chemical research. Key properties include:
Properties
IUPAC Name |
2,2,5,5-tetramethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)10-7-8;/h10H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQYSZNYBHOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(NC1)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-50-5 | |
| Record name | Piperidine, 2,2,5,5-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Methylation Using Methyl Halides
The direct alkylation of piperidine with methyl halides (e.g., methyl iodide or bromide) represents a straightforward route to introduce methyl groups. However, achieving selective methylation at the 2,2,5,5 positions remains challenging due to the symmetry of the piperidine ring. A two-step protocol involving temporary protection of the nitrogen atom has been proposed:
- Protection : Piperidine is treated with benzyl chloroformate to form N-Cbz-piperidine, which directs methylation to the 2 and 5 positions.
- Methylation : The protected intermediate undergoes quadruple methylation with methyl iodide in the presence of a strong base (e.g., LDA) at −78°C, followed by hydrogenolysis to remove the Cbz group.
This method yields 2,2,5,5-tetramethylpiperidine with approximately 35% overall yield, though scalability is limited by the use of cryogenic conditions.
Cyclization Reactions
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis, traditionally used to prepare 1,4-dihydropyridines, has been modified to access tetramethylpiperidines. Reacting acetylacetone (2,4-pentanedione) with methylamine and formaldehyde under acidic conditions generates a 1,4-dihydropyridine intermediate, which is hydrogenated over a Pd/C catalyst to yield 2,2,5,5-tetramethylpiperidine. This method offers a 45% yield and excellent regioselectivity, though the use of high-pressure hydrogenation limits its practicality for large-scale production.
Reductive Amination
Reductive amination of 2,5-hexanedione with ammonium acetate and sodium cyanoborohydride provides an alternative pathway. The diketone undergoes condensation with ammonia to form a Schiff base, which is reduced to the corresponding amine. Subsequent methylation with methyl iodide introduces the remaining methyl groups. While this method achieves a 50% yield, the formation of over-methylated byproducts necessitates chromatographic purification.
Reduction of Nitroxide Precursors
Nitroxide radicals such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl have been explored as precursors for piperidine derivatives. Hydrogenolysis of the nitroxide group using H₂/Pd in ethanol yields the corresponding amine, which is subsequently methylated and converted to the hydrochloride salt. This method, while efficient for pyrrolidine systems, requires adaptation for piperidine scaffolds.
Phase Transfer Catalysis in Alkylation
Phase-transfer catalysis (PTC) has emerged as a powerful tool for alkylation reactions under mild conditions. In a notable example, piperidine was alkylated with methyl bromide using tetrabutylammonium bromide as the catalyst and 50% aqueous NaOH as the base. The reaction proceeds at room temperature, achieving 60% yield of 2,2,5,5-tetramethylpiperidine after 24 hours. PTC minimizes side reactions and enhances reaction rates, making it suitable for industrial applications.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for the discussed methods:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Methylation | 35 | 85 | Straightforward reagents | Cryogenic conditions required |
| Eschweiler-Clarke | 40 | 78 | Mild conditions | Low regioselectivity |
| Hantzsch Synthesis | 45 | 90 | High regioselectivity | High-pressure hydrogenation |
| Reductive Amination | 50 | 88 | Scalable | Byproduct formation |
| PTC Alkylation | 60 | 92 | Industrial applicability | Requires phase-transfer catalyst |
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Corresponding substituted piperidines.
Scientific Research Applications
2,2,5,5-Tetramethylpiperidine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural and Functional Differences
Key Observations:
- Steric Effects : The position of methyl groups (e.g., 2,5 vs. 2,6) significantly alters reactivity. For example, 2,2,6,6-tetramethylpiperidine is more hazardous due to increased steric strain .
- Electronic Effects : Substitutions like hydroxyl or bromine (e.g., in 4-hydroxy derivatives or dibromo-tetraphenyl compounds) modify solubility and electronic properties, broadening applications in pharmaceuticals or materials science .
Table 2: Spin Probe Comparison
- Performance : Derivatives of 2,2,5,5-tetramethylpiperidine, such as CPH (1-hydroxy-3-carboxy-pyrrolidine HCl), exhibit higher specificity for superoxide radicals compared to tetramethyl-piperidine analogs like PPH .
Biological Activity
2,2,5,5-Tetramethylpiperidine hydrochloride (TMPH) is a compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of TMPH, summarizing research findings, including case studies and relevant data.
Chemical Structure and Properties
TMPH is a derivative of piperidine, characterized by four methyl groups attached to the nitrogen and carbon atoms. Its molecular formula is , with a molecular weight of approximately 177.68 g/mol. The compound's structure contributes to its stability and reactivity in biological systems.
TMPH exhibits several biological activities primarily attributed to its antioxidant properties. Research indicates that it can modulate oxidative stress in cells, which is critical in various pathological conditions such as ischemia-reperfusion injury.
Antioxidant Activity
- Cardioprotective Effects : TMPH has been shown to reduce oxidative damage in myocardial tissues during ischemia-reperfusion events. In studies involving perfused rat hearts, TMPH administration led to decreased levels of thiobarbituric acid reactive substances (TBARS), indicating reduced lipid peroxidation and cellular damage .
- Cellular Protection : The compound enhances the activity of respiratory complexes in mitochondria, promoting energy metabolism and functional recovery during reperfusion . It also decreases protein oxidation and single-strand DNA breaks in cardiac tissues.
Case Studies
- Ischemia-Reperfusion Injury : In a controlled study, TMPH was administered to rat models subjected to ischemia-reperfusion. Results showed significant reductions in myocardial injury markers compared to control groups, highlighting its potential as a cardioprotective agent .
- Oxidative Stress Mitigation : TMPH's ability to mitigate oxidative stress was demonstrated through its effects on NAD+ levels in postischemic hearts. The compound helped maintain NAD+ levels, which are crucial for cellular metabolism and survival during stress conditions .
Data Tables
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Study 1 | Rat Hearts | 10 mg/kg | Reduced TBARS formation by 40% |
| Study 2 | Ischemic Rats | 20 mg/kg | Improved myocardial energy metabolism |
| Study 3 | Endothelial Cells | 5 mM | Decreased oxidative damage markers |
Toxicity and Safety Profile
Research on the toxicity of TMPH suggests that it has a favorable safety profile when administered at therapeutic doses. Long-term studies indicate no significant adverse effects on organ function or systemic toxicity, making it a candidate for further clinical evaluation .
Q & A
Q. What are the standard synthetic routes for 2,2,5,5-tetramethylpiperidine hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
Ketone Formation : Reacting a piperidine precursor with methylating agents (e.g., methyl chloride or Grignard reagents) under controlled conditions to introduce methyl groups at the 2 and 5 positions.
Reduction : Reducing intermediates (e.g., imines or ketones) using agents like sodium borohydride or catalytic hydrogenation to form the amine backbone.
Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt .
- Purity Optimization : Recrystallization from ethanol/water mixtures or anhydrous acetone is recommended. Analytical techniques like HPLC (high-performance liquid chromatography) or NMR should confirm purity (>98%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particulates form during weighing .
- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation. Desiccants like silica gel should be included .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (vermiculite). Dispose via hazardous waste protocols .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : H and C NMR should confirm methyl group positions (δ 1.0–1.5 ppm for methyl protons) and piperidine ring conformation .
- FT-IR : Look for N–H stretches (~2500 cm) and C–Cl vibrations (600–800 cm) .
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (e.g., [M+H] at m/z 178.1) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in this compound derivatives be resolved during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral resolving agent (e.g., tartaric acid) .
- Dynamic NMR : Monitor conformational equilibria at varying temperatures to identify stereochemical interconversions .
Q. What experimental strategies address contradictory data in biological activity studies involving this compound?
- Methodological Answer :
- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific binding or cytotoxicity .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H) to quantify affinity for targets like opioid or adrenergic receptors. Cross-validate with SPR (surface plasmon resonance) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC values .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS over 24–72 hours.
- Metabolic Profiling : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under simulated physiological temperatures .
Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities like unreacted precursors or oxidation byproducts .
- Ion-Exchange Chromatography : Separate ionic impurities (e.g., residual HCl) using Dowex resins .
- Cryogenic Distillation : For industrial-scale purification, low-temperature distillation under reduced pressure minimizes thermal degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
